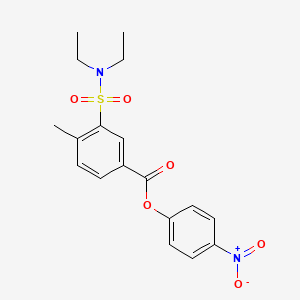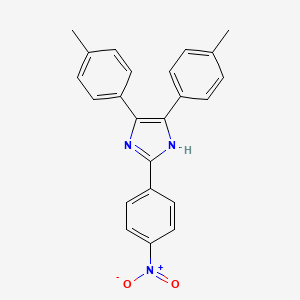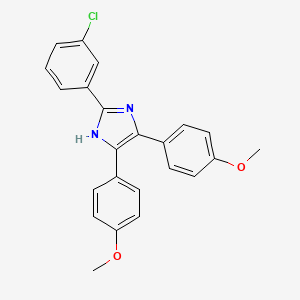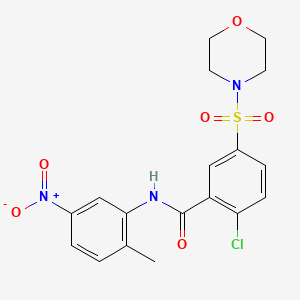
(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate
Vue d'ensemble
Description
(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate is an organic compound that features a nitrophenyl group, a diethylsulfamoyl group, and a methylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate typically involves the esterification of 4-nitrophenol with 3-(diethylsulfamoyl)-4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The nitro group in (4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate can undergo reduction to form the corresponding amine.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products
Reduction: 4-Aminophenyl 3-(diethylsulfamoyl)-4-methylbenzoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 3-(diethylsulfamoyl)-4-methylbenzoic acid and 4-nitrophenol.
Applications De Recherche Scientifique
(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and reduction reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate largely depends on the specific application. In reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The ester bond can be hydrolyzed to release the active carboxylic acid and alcohol, which can interact with various molecular targets in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Similar ester structure but lacks the diethylsulfamoyl and methylbenzoate groups.
4-Nitrophenyl benzoate: Similar ester structure but lacks the diethylsulfamoyl group.
4-Nitrophenyl 3-(diethylsulfamoyl)benzoate: Similar structure but without the methyl group on the benzoate moiety.
Uniqueness
(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate is unique due to the presence of both the diethylsulfamoyl and methylbenzoate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
IUPAC Name |
(4-nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-4-19(5-2)27(24,25)17-12-14(7-6-13(17)3)18(21)26-16-10-8-15(9-11-16)20(22)23/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJJWGCDPDZESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide](/img/structure/B3453918.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B3453926.png)

![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B3453943.png)


![4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline](/img/structure/B3453956.png)
![14-Methyl-10-phenoxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B3453961.png)
![2-bromo-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3453964.png)

![3-[(4-methylbenzoyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B3453975.png)
![4-({4-chloro-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3453980.png)
![2-chloro-N-(4-chlorophenyl)-5-[(2-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B3453989.png)

